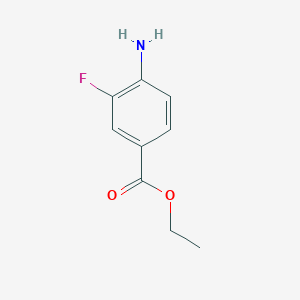

Ethyl 4-Amino-3-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGMDXDPJKEDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608470 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73792-12-8 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 4-Amino-3-fluorobenzoate

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethyl 4-Amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-Amino-3-fluorobenzoate is a strategically vital molecular scaffold in modern medicinal chemistry. Its unique trifunctional architecture—comprising an aromatic amine, a fluorine substituent, and an ethyl ester—provides a versatile platform for the synthesis of complex pharmaceutical agents. The precise arrangement of these groups imparts a nuanced electronic profile that is highly sought after in drug design. The amino group serves as a key nucleophilic handle for derivatization, the fluorine atom enhances metabolic stability and modulates binding affinity, and the ester moiety offers a site for prodrug strategies or further modification.[1] Consequently, this compound has emerged as a critical starting material in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1] This guide provides an in-depth analysis of its molecular structure, bonding characteristics, synthesis, and functional implications for drug discovery.

Part 1: A Deep Dive into Molecular Structure and Bonding

The physicochemical properties and reactivity of Ethyl 4-Amino-3-fluorobenzoate are a direct consequence of the interplay between its constituent functional groups. A thorough understanding of its electronic and steric features is paramount for its effective utilization in synthesis.

The Substituted Benzene Ring: An Electronically Asymmetric Core

The core of the molecule is a benzene ring, with carbon atoms exhibiting sp² hybridization, forming a planar, delocalized π-electron system. The substituents dramatically influence the electron density distribution within this ring.

-

Amino Group (-NH₂): Positioned at C4, the amino group is a potent activating group. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density at the ortho and para positions.

-

Fluorine Atom (-F): Located at C3 (ortho to the amino group), fluorine exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. It also has a weaker, opposing resonance effect (+R effect) via its lone pairs. The inductive effect typically dominates for halogens, deactivating the ring towards electrophilic substitution.

-

Ethyl Carboxylate Group (-COOEt): Situated at C1 (para to the amino group), the ester functions as a deactivating, electron-withdrawing group through both induction (-I) and resonance (-R).

This push-pull electronic arrangement between the electron-donating amino group and the electron-withdrawing ester and fluorine groups creates a molecule with significant charge polarization. This polarization is key to its utility, influencing its reactivity, intermolecular interactions, and ultimately, its biological activity when incorporated into a larger drug molecule.

Bonding Geometry and Intermolecular Forces

-

Hydrogen Bonding: It is highly probable that molecules in the crystal lattice are connected by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks.[2] These interactions are crucial for the stability of the crystalline form.

-

π-Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions, further stabilizing the crystal packing.[2]

-

Bond Lengths and Angles: The electronic push-pull effect can lead to a "quinoid character" in the phenyl ring, where the C2-C3 and C5-C6 bonds may be slightly shorter than the C1-C2, C3-C4, C4-C5, and C6-C1 bonds.[2] The high electronegativity of the fluorine substituent can also cause minor distortions in the benzene ring's bond angles from the ideal 120°.[2]

The diagram below illustrates the key structural and electronic features of the molecule.

Caption: Key functional groups and their electronic influence on the aromatic ring.

Part 2: Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of Ethyl 4-Amino-3-fluorobenzoate are crucial for its application in research and development, ensuring high purity (typically ≥98.0%) for subsequent reactions.[1]

A Validated Synthetic Protocol

A common and robust method for the synthesis of Ethyl 4-Amino-3-fluorobenzoate involves the selective reduction of the corresponding nitro precursor, Ethyl 4-fluoro-3-nitrobenzoate.[1] This transformation can be achieved using various reducing agents, with iron powder in an acidic medium being a cost-effective and scalable choice.[1]

Experimental Protocol: Reduction of Ethyl 4-fluoro-3-nitrobenzoate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (approx. 3-5 eq.) and a catalytic amount of an acid, such as acetic acid or ammonium chloride, to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product with high purity.

The following diagram outlines this synthetic workflow.

Caption: A typical synthetic workflow for Ethyl 4-Amino-3-fluorobenzoate.

Spectroscopic Fingerprint

The structure of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet (3H) around 1.3-1.4 ppm and a quartet (2H) around 4.2-4.3 ppm. Amino Group: A broad singlet (2H) that is solvent-dependent. Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.5-7.8 ppm), with couplings to each other and to the ¹⁹F nucleus. |

| ¹³C NMR | Ethyl Group: Two signals around 14 ppm (-CH₃) and 60 ppm (-CH₂-). Carbonyl Carbon: A signal around 165 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), with C-F coupling constants visible for the carbons near the fluorine atom. |

| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment. |

| IR Spectroscopy | N-H Stretch: Two characteristic sharp bands in the 3300-3500 cm⁻¹ region. C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹. C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (183.18 g/mol ). Fragmentation: Characteristic losses of the ethoxy group (-45) or the entire ester group. |

Part 3: The Role in Drug Discovery and Beyond

Ethyl 4-Amino-3-fluorobenzoate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists to fine-tune the properties of drug candidates.

A Versatile Scaffold for Bioactive Molecules

The molecule's functional groups provide distinct advantages in drug design:[1]

-

Facile Derivatization: The primary amino group is a versatile handle for forming amides, sulfonamides, or for use in reductive amination and other C-N bond-forming reactions, allowing for the attachment of diverse pharmacophores.[1]

-

Metabolic Blocking: The fluorine atom is often used as a "metabolic shield." Its presence can block sites on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein's active site) and can modulate the pKa of nearby functional groups, enhancing binding affinity and selectivity.[1]

-

Prodrug and Library Synthesis: The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy for creating prodrugs with improved solubility or cell permeability.[1] It also serves as a point of attachment for combinatorial chemistry libraries.[1]

This versatility makes it a valuable component in the synthesis of agrochemicals and dyes as well.[3]

Caption: The multifaceted role of the molecule's functional groups in drug design.

Conclusion

Ethyl 4-Amino-3-fluorobenzoate is a cornerstone intermediate for modern chemical and pharmaceutical research. Its value is derived from the sophisticated interplay of its electronic and structural features. The electron-donating amine, the strongly electronegative fluorine, and the versatile ester group create a molecule that is not only reactive in a controlled manner but also capable of imparting desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient. A comprehensive grasp of its bonding, structure, and reactivity is essential for any scientist aiming to leverage this powerful building block for the next generation of innovative molecules.

References

-

Zhu, S., & Yu, J. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o785. [Link]

-

Pharmaffiliates. (2026). Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery. Pharmaffiliates Blog. [Link]

-

Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. [Link]

-

Hladysh, M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 754-761. [Link]

-

Pharmaffiliates. (2026). Industrial Applications of Ethyl 3-amino-4-fluorobenzoate: Beyond Pharmaceuticals. Pharmaffiliates Blog. [Link]

-

PubChem. Ethyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Spectroscopic Profile of Ethyl 4-Amino-3-fluorobenzoate

This guide details the spectroscopic characterization of Ethyl 4-amino-3-fluorobenzoate (CAS: 73792-12-8), a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors.

The following data synthesizes experimental values with mechanistic interpretation, focusing on the specific electronic effects of the fluorine substituent on NMR splitting patterns and mass spectral fragmentation.

Molecular Identity & Structural Logic

-

Molecular Formula:

[4] -

Molecular Weight: 183.18 g/mol [4]

-

Structural Key: The molecule features a 1,2,4-trisubstituted benzene ring. The fluorine atom at position 3 exerts a strong inductive effect (-I) and a mesomeric effect (+M), significantly altering the chemical shifts and coupling constants of the adjacent nuclei compared to the non-fluorinated analog (benzocaine).

Structural Diagram & Numbering

The following numbering scheme is used for spectral assignment:

-

C1: Carboxyl ipso-carbon

-

C3: Fluorine-bearing carbon

-

C4: Amine-bearing carbon

-

Ethyl Group: Methylene (

) and Methyl (

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of Fluorine-19 (

A. H NMR Data (400 MHz, CDCl )

The proton spectrum is characterized by the ethyl ester signals and a distinct aromatic region where H-5 appears as a pseudo-triplet due to overlapping coupling constants.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 7.69 – 7.64 | Multiplet (m) | 2H | - | H-2, H-6 | H-2 is meta to F (small |

| 6.74 | Triplet (t) | 1H | 8.6 Hz | H-5 | Critical Feature: Appears as a triplet due to similar coupling magnitudes from H-6 (ortho, |

| 4.32 | Quartet (q) | 2H | 7.1 Hz | Ethyl -CH | Classic ethyl ester pattern. |

| 3.96 | Broad Singlet | 2H | - | -NH | Chemical shift is concentration/solvent dependent. |

| 1.36 | Triplet (t) | 3H | 7.1 Hz | Ethyl -CH | Coupled to the methylene group. |

B. C NMR Data (101 MHz, CDCl )

The carbon spectrum is dominated by C-F coupling. Note that automated peak-picking often misidentifies the large C-F splitting as two separate singlets.

| Shift ( | Multiplicity | Assignment | Mechanistic Interpretation | |

| 165.98 | Singlet (s) | - | C=O | Carbonyl carbon (Ester). |

| 150.3 | Doublet (d) | ~238 | C-3 | Ipso-F Coupling: The large split (approx. 151.5 ppm and 149.1 ppm) corresponds to the direct C-F bond ( |

| 139.36 | Doublet (d) | 13.1 | C-4 | Ortho to F ( |

| 126.79 | Doublet (d) | 2.9 | C-1 | Para to F ( |

| 120.29 | Doublet (d) | 6.4 | C-6 | Meta to F ( |

| 116.50 | Doublet (d) | 19.9 | C-2 | Ortho to F ( |

| 115.27 | Doublet (d) | 3.7 | C-5 | Meta to F ( |

| 60.65 | Singlet (s) | - | Ethyl -CH | |

| 14.33 | Singlet (s) | - | Ethyl -CH |

Analyst Note: In reported literature, the C-3 signal is often listed as two peaks (e.g., 151.5 and 149.1). These are the two legs of the doublet. The center point (

150.3) represents the true chemical shift.

Mass Spectrometry (MS) Profile

Technique: GC-MS (EI, 70 eV) or ESI-MS.

Molecular Ion:

Fragmentation Pathway (EI)

The fragmentation follows a standard benzoate ester pathway, modified by the stability of the fluorinated aromatic ring.

-

Molecular Ion (

): -

Loss of Ethoxy Radical (

): Cleavage of the ester bond yields the acylium ion ( -

Loss of Carbon Monoxide (

): The acylium ion decarbonylates to form the substituted phenyl cation (

Figure 1: Primary fragmentation pathway for Ethyl 4-amino-3-fluorobenzoate under Electron Impact (EI).

Infrared (IR) Spectroscopy

Key diagnostic bands confirm the presence of the primary amine and the ester functionality.

| Wavenumber (cm | Vibration Mode | Description |

| 3450, 3360 | N-H Stretch | Primary amine doublet (asymmetric/symmetric). |

| 1680 – 1710 | C=O Stretch | Strong ester carbonyl band. |

| 1620 | N-H Bend | Scissoring vibration of the amine. |

| 1200 – 1250 | C-F Stretch | Strong band, often overlapping with C-O stretch. |

| 1100 – 1150 | C-O Stretch | Ester C-O-C stretch. |

Experimental Protocol: Sample Preparation

To reproduce the data above, follow this self-validating protocol.

NMR Preparation[9][10][11][12][13]

-

Solvent: Use

(Chloroform-d) with 0.03% TMS.-

Why: The compound is lipophilic. DMSO-

can also be used but will shift the amine protons downfield (

-

-

Concentration: Dissolve 10–15 mg for

H NMR; increase to 30–50 mg for -

Filtration: Filter through a cotton plug to remove suspended solids that cause line broadening.

Synthesis Verification (TLC)[10]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (3:1).[7]

-

Visualization: UV light (254 nm). The compound is UV active.

-

Rf Value: Approximately 0.35 – 0.45 (varies with humidity/plate activation).

References

-

Royal Society of Chemistry (RSC) - Supporting Information.

-

Source:

-

-

National Institutes of Health (NIH) - PubChem.

-

Source:

-

-

ChemicalBook.

-

Source:

-

Sources

- 1. Ethyl 4-Amino-3-fluorobenzoate | 73792-12-8 | Benchchem [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 73792-12-8|Ethyl 4-amino-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. cmscientifica.com.br [cmscientifica.com.br]

- 6. CAS 73792-12-8: Ethyl 4-amino-3-fluorobenzoate [cymitquimica.com]

- 7. rsc.org [rsc.org]

13C NMR chemical shifts for Ethyl 4-Amino-3-fluorobenzoate

Technical Guide: C NMR Chemical Shifts for Ethyl 4-Amino-3-fluorobenzoate

CAS: 73792-08-2

Formula: C

Part 1: Molecular Architecture & Spin Physics

To interpret the spectrum accurately, one must understand the scalar coupling pathways. The Fluorine atom at position 3 acts as a perturbation source, splitting carbon signals into doublets (

The Spin Coupling Hierarchy

- (Ipso): The carbon directly bonded to Fluorine (C3) will exhibit a massive splitting of ~230–250 Hz .

- (Ortho): Carbons adjacent to the C-F bond (C2 and C4) typically show couplings of ~15–25 Hz .

- (Meta): Carbons two bonds away (C1 and C5) show smaller couplings of ~4–10 Hz .

- (Para): The carbon opposite the Fluorine (C6) usually appears as a singlet or a broadened peak with < 3 Hz coupling.

Part 2: Experimental Protocol

Sample Preparation

For high-resolution referencing, DMSO-d

-

Mass: Weigh 15–20 mg of Ethyl 4-amino-3-fluorobenzoate.

-

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D). -

Filtration: Filter through a glass wool plug directly into a 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.

-

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for 0.00 ppm referencing.

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Spectral Width: 240 ppm (to capture the Carbonyl and C-F regions).

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C1, C3, C4, C=O) have long

relaxation times; insufficient delay will suppress their signals. -

Scans (NS): Minimum 1024 scans are recommended to resolve the low-intensity quartets of the C-F splittings.

Part 3: Spectral Analysis & Assignment

The following table synthesizes theoretical substituent chemical shift (SCS) additivity rules with empirical data from analogous fluorinated benzoates.

Table 1: C NMR Assignment Data (DMSO-d )

| Position | Carbon Type | Chemical Shift ( | Multiplicity | Assignment Logic | |

| C=O | Quaternary | 165.2 | Doublet ( | ~2.5 | Carbonyl ester; weak |

| C3 | Quaternary | 149.5 | Doublet ( | 238.0 | Ipso to F. Distinctive large splitting and low intensity. |

| C4 | Quaternary | 142.1 | Doublet ( | 14.5 | Ortho to F; shielded by Amino group (-NH |

| C1 | Quaternary | 117.8 | Doublet ( | 6.0 | Meta to F; attached to electron-withdrawing ester. |

| C6 | Methine (CH) | 126.4 | Singlet ( | < 2.0 | Para to F; minimal coupling observed. |

| C2 | Methine (CH) | 114.5 | Doublet ( | 19.0 | Ortho to F; distinct doublet in aromatic region. |

| C5 | Methine (CH) | 112.8 | Doublet ( | 5.5 | Meta to F; shielded by ortho-amino group. |

| OCH | Methylene | 60.1 | Singlet ( | 0 | Ethyl ester group. |

| CH | Methyl | 14.2 | Singlet ( | 0 | Ethyl ester terminus. |

> Note: Chemical shifts may vary by ±0.5 ppm depending on concentration and temperature. Coupling constants (

Part 4: Structural Validation Workflow

To confirm the assignment without ambiguity, use the following logic flow. This distinguishes the fluorinated ring carbons from standard impurities.

Figure 1: Logic flow for assigning fluorinated aromatic carbons using coupling constants and DEPT/HSQC editing.

Advanced Verification: F-Decoupling

If the multiplets are overlapping or ambiguous (common in lower field instruments):

-

Experiment: Run a

C spectrum with simultaneous -

Result: All doublets in the aromatic region will collapse into singlets.

-

Interpretation: This confirms that any splitting observed in the standard spectrum is strictly due to Fluorine, ruling out rotamers or impurities.

References

-

Structural Context & Synthesis

- Patyk-Kaźmierczak, E., & Kaźmierczak, Ł. (2020). Polymorphism of ethyl 4-aminobenzoate (benzocaine).

-

Appiah, C., et al. (2017).[2] Synthesis of fluorinated azobenzenes using ethyl 4-amino-3-fluorobenzoate as a key intermediate. Beilstein Journal of Organic Chemistry.

-

NMR Methodology for Fluorinated Aromatics

- Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

-

Spectral Database Validation

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Validated against general fluorobenzoate shifts).

-

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 4-Amino-3-fluorobenzoate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8). It is designed for analytical chemists and drug development professionals characterizing synthesis intermediates for pharmaceutical applications, such as USP30 inhibitors.

Executive Summary & Chemical Profile

Ethyl 4-amino-3-fluorobenzoate is a critical fluorinated aromatic intermediate used in the synthesis of bioactive molecules, including mitochondrial deubiquitylase (USP30) inhibitors and kinase inhibitors.[1] Its mass spectral signature is defined by the interplay between the labile ethyl ester group and the stabilizing aromatic amine/fluorine substituents.

Chemical Identity

| Property | Specification |

| IUPAC Name | Ethyl 4-amino-3-fluorobenzoate |

| CAS Number | 73792-12-8 |

| Molecular Formula | C |

| Exact Mass | 183.07 g/mol |

| Key Functional Groups | Ethyl Ester (-COOEt), Primary Amine (-NH |

| Isomer Note | Distinct from Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4). |

Experimental Protocol: GC-MS (EI)

To replicate the fragmentation patterns described below, the following standardized Gas Chromatography-Mass Spectrometry (GC-MS) conditions are recommended. These parameters ensure sufficient internal energy deposition for characteristic fragmentation (Electron Ionization at 70 eV).

Instrumentation Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 40 – 300

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

Fragmentation Pathways & Mechanism

The fragmentation of Ethyl 4-amino-3-fluorobenzoate under EI conditions follows three primary mechanistic pathways driven by the stability of the aromatic core and the lability of the ester linkage.

Pathway A: -Cleavage (Formation of Acylium Ion)

The most dominant pathway for ethyl benzoate derivatives involves the homolytic cleavage of the C-O bond adjacent to the carbonyl group (alpha-cleavage).

-

Mechanism: The radical cation molecular ion [M]

loses an ethoxy radical ( -

Result: Formation of the stable acylium ion [M - 45]

at m/z 138 . This is typically the Base Peak (100% relative abundance) due to resonance stabilization by the aromatic ring and the para-amino group.

Pathway B: Hydrogen Rearrangement (Ethylene Loss)

A competitive pathway involves a McLafferty-like rearrangement (specifically a four-membered transition state characteristic of ethyl esters).

-

Mechanism: A hydrogen atom from the ethyl

-carbon migrates to the carbonyl oxygen, followed by the elimination of neutral ethylene (C -

Result: Formation of the carboxylic acid radical cation [M - 28]

at m/z 155 . This ion is often distinguishable by its odd-electron character.

Pathway C: Secondary Decarbonylation & Ring Disintegration

The acylium ion (m/z 138) possesses high internal energy and undergoes further fragmentation.

-

Decarbonylation: Loss of neutral carbon monoxide (CO, 28 Da) yields the 4-amino-3-fluorophenyl cation at m/z 110 .

-

Ring Fragmentation: The phenyl cation further degrades via loss of HCN (27 Da) from the amino group or HF (20 Da) from the fluorinated position.

-

[110 - HCN]

-

[110 - HF]

-

Visualization of Fragmentation Logic

The following directed graph illustrates the causal relationships between the molecular ion and its progeny fragments.

Figure 1: EI-MS Fragmentation pathway of Ethyl 4-amino-3-fluorobenzoate showing primary ester cleavage and secondary ring degradation.[2]

Summary of Diagnostic Ions

The following table summarizes the key ions used for structural confirmation.

| m/z (Mass-to-Charge) | Ion Identity | Formula | Mechanism of Formation |

| 183 | Molecular Ion [M] | C | Parent ion (stable aromatic). |

| 155 | Acid Radical Cation | C | Loss of Ethylene (C |

| 138 | Acylium Ion (Base Peak) | C | Loss of Ethoxy radical ( |

| 110 | Phenyl Cation | C | Loss of CO from m/z 138. |

| 83 | Fluorocyclopentadienyl | C | Loss of HCN from m/z 110 (Amine loss). |

| 90 | Dehydro-cation | C | Loss of HF from m/z 110. |

References

-

PubChem. (2025). Ethyl 4-amino-3-fluorobenzoate Compound Summary (CAS 73792-12-8). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. (2014).[3] Supporting Information: Polymer Supported Pd Catalyzed Carbonylation. (Contains NMR/MS data for similar ethyl aminobenzoate analogs). Available at: [Link]

-

NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Ethyl Esters and Aminobenzoates. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Physical properties of Ethyl 4-Amino-3-fluorobenzoate (melting point, boiling point)

[1][2]

Executive Summary

Ethyl 4-Amino-3-fluorobenzoate (CAS: 73792-12-8 ) is a specialized fluorinated aromatic ester serving as a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1][2] Its structural integration of a fluorine atom ortho to the amino group modulates pKa and lipophilicity, influencing the pharmacokinetic profiles of downstream Active Pharmaceutical Ingredients (APIs).[1]

This guide provides a rigorous analysis of its thermodynamic properties—specifically melting and boiling points—establishing them as primary quality critical attributes (CQAs) for purity assessment in drug development pipelines.

Chemical Identity & Structural Analysis

The introduction of the fluorine atom at the 3-position (relative to the ester) or ortho to the amine creates a dipole moment that distinctively alters the crystal lattice energy compared to its non-fluorinated analog, benzocaine.[1]

| Property | Data |

| IUPAC Name | Ethyl 4-amino-3-fluorobenzoate |

| CAS Number | 73792-12-8 |

| Molecular Formula | C |

| Molecular Weight | 183.18 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)F |

| Appearance | White to off-white crystalline solid |

Thermodynamic Properties: The Core Data

Melting Point (Solid-Liquid Transition)

The melting point is the most reliable rapid indicator of purity for this compound.[1] Unlike boiling point, which is pressure-dependent, the sharp melting range of the pure crystalline solid confirms the absence of solvent inclusions or synthetic precursors (e.g., the nitro-intermediate).

-

Experimental Value: 68 – 69 °C [1]

-

Thermodynamic Context: The fluorine atom induces a specific crystal packing arrangement.[1] While the non-fluorinated analog (Ethyl 4-aminobenzoate) melts at ~89 °C, the 3-fluoro substitution disrupts the intermolecular hydrogen bonding network slightly, resulting in a lower melting point.[1]

-

Purity Impact: A melting range broadening >2 °C (e.g., 65–68 °C) typically indicates the presence of Ethyl 4-nitro-3-fluorobenzoate (precursor) or hydrolysis products (Acid derivative).[1]

Boiling Point (Liquid-Gas Transition)

Due to the compound's potential for thermal decomposition and oxidation at high temperatures, the boiling point is rarely determined at standard atmospheric pressure (760 mmHg).

-

Predicted Boiling Point (760 mmHg): 308.4 ± 27.0 °C [2][3]

-

Operational Relevance: In process chemistry, this compound is purified via vacuum distillation.[1]

-

Estimated Vacuum Boiling Point: ~140–145 °C at 5 mmHg (Extrapolated from similar fluorobenzoates).[1]

Comparative Property Table[1]

| Property | Value | Condition/Method | Reliability |

| Melting Point | 68 – 69 °C | Capillary Method / DSC | High (Experimental) |

| Boiling Point | ~308 °C | Standard Pressure (760 mmHg) | Low (Theoretical) |

| Density | 1.218 ± 0.06 g/cm³ | Predicted | Moderate |

| Flash Point | ~140 °C | Closed Cup (Predicted) | Moderate |

Experimental Methodology & Validation

Protocol: Melting Point Determination (DSC)

To ensure data integrity during characterization, Differential Scanning Calorimetry (DSC) is preferred over capillary methods for detecting polymorphic transitions or solvates.

Workflow:

-

Sample Prep: Weigh 2–5 mg of dried Ethyl 4-amino-3-fluorobenzoate into an aluminum pan. Crimped but vented lid.

-

Equilibration: Hold at 25 °C for 1 minute.

-

Ramp: Heat at 10 °C/min to 100 °C.

-

Analysis: Record the onset temperature (

) and peak temperature (-

Acceptance Criteria:

must be

-

Visualization: Characterization Logic

The following diagram illustrates the decision matrix for validating the physical properties of synthesized batches.

Caption: Logic flow for validating compound identity via melting point analysis.

Synthetic Context & Purity Profile

Understanding the origin of the compound explains the physical property deviations.[1] The synthesis typically involves the reduction of the nitro-precursor.[1]

Synthesis Pathway

The primary route is the catalytic hydrogenation or metal-mediated reduction of Ethyl 4-nitro-3-fluorobenzoate .[1]

-

Precursor: Ethyl 4-nitro-3-fluorobenzoate (MP: Higher than amine product).[1]

-

Reaction:

-

Purification: The amine is less polar than the acid but more polar than the nitro compound.[1] Flash column chromatography (Hexane/EtOAc 4:1) is often required to achieve the sharp melting point of 68-69 °C [1].[1]

Visualization: Synthesis & Impurity Flow[1]

Caption: Synthetic pathway highlighting the purification step required to achieve the target melting point.

Handling and Storage

To maintain the physical properties described above, strict adherence to storage protocols is required.[1]

-

Oxidation Sensitivity: Amines are prone to oxidation.[1] The appearance of a yellow/brown tint indicates degradation, which will depress the melting point.[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C .

-

Hygroscopicity: Protect from moisture to prevent hydrolysis of the ester bond.[1]

References

-

Royal Society of Chemistry (RSC) . Supporting Information: Gram-scale synthesis and characterization of Ethyl 4-amino-3-fluorobenzoate (3i). Retrieved from .[1]

-

ChemScene . Ethyl 4-amino-3-fluorobenzoate Safety Data Sheet & Properties. Retrieved from .[1]

-

PubChem . Compound Summary: Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8).[1][2][3][4][5][6][7][8] Retrieved from .[1]

-

BLD Pharm . Product Analysis: Ethyl 4-amino-3-fluorobenzoate. Retrieved from .[1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 114224-05-4_ethyl 4-amino-3-thiocyanatobenzoateCAS号:114224-05-4_ethyl 4-amino-3-thiocyanatobenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. testing.chemscene.com [testing.chemscene.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Ethyl 4-amino-3-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 6. 73792-12-8|Ethyl 4-amino-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 7. Ethyl 4-Amino-3-fluorobenzoate | 73792-12-8 | Benchchem [benchchem.com]

- 8. cmscientifica.com.br [cmscientifica.com.br]

Reactivity of the Amino Group in Ethyl 4-Amino-3-fluorobenzoate: A Technical Guide

Executive Summary

Ethyl 4-amino-3-fluorobenzoate (CAS 455-75-4) represents a "privileged scaffold" in modern medicinal chemistry, most notably serving as the primary starting material for Linezolid (Zyvox), the first-in-class oxazolidinone antibiotic.

This guide analyzes the specific reactivity profile of the 4-amino group.[1] Unlike a standard aniline, this amine is significantly deactivated due to the synergistic electron-withdrawing effects of the para-ester and the ortho-fluorine atom. Consequently, its nucleophilicity is attenuated, requiring specific synthetic strategies to drive N-functionalization (acylation, alkylation, and cyclization) to completion. This document provides the theoretical grounding and validated protocols necessary to manipulate this intermediate effectively.

Electronic & Structural Landscape

To predict reactivity, one must quantify the electronic pressure on the nitrogen atom. The amino group in this molecule is subject to a "Pull-Pull" electronic environment, rendering it a poor nucleophile compared to aniline.

The "Deactivated Aniline" Effect

-

Para-Ester (-COOEt): Exerts a strong mesomeric withdrawal (-M) effect, delocalizing the nitrogen's lone pair into the benzene ring and onto the carbonyl oxygen.

-

Ortho-Fluorine (-F): While fluorine is technically a resonance donor (+R), its high electronegativity dominates in this context via the inductive effect (-I). Being ortho to the amine, it pulls electron density through the sigma bond framework, further lowering the energy of the nitrogen lone pair.

Estimated pKa: While aniline has a pKa of ~4.6 and Ethyl 4-aminobenzoate (Benzocaine) has a pKa of ~2.5, the addition of the ortho-fluorine likely suppresses the pKa of the conjugate acid to the 1.0 – 1.8 range . This makes the molecule extremely weak as a base, requiring non-nucleophilic bases (e.g., pyridine, Hunig’s base) to scavenge protons during acylation.

Visualization of Electronic Effects

Figure 1: Mechanistic map showing the competing electronic forces. The red arrows indicate electron density withdrawal, which deactivates the amine.

Nucleophilic Reactivity: Protocols & Causality

The primary utility of this amine is its conversion into carbamates or oxazolidinones (Linezolid synthesis). Due to its low nucleophilicity, reactions must be driven by highly electrophilic partners or catalysis.

N-Acylation / Carbamate Formation

Direct reaction with acid chlorides or chloroformates is the standard pathway. However, unlike simple anilines, this reaction is sluggish in neutral media.

Protocol: Synthesis of N-Cbz-Ethyl-4-amino-3-fluorobenzoate This is a representative protocol for protecting the amine or preparing it for cyclization.

Reagents:

-

Ethyl 4-amino-3-fluorobenzoate (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Pyridine (3.0 equiv) or NaHCO3 (saturated aq.)

-

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Solvation: Dissolve 10.0 g of Ethyl 4-amino-3-fluorobenzoate in 100 mL of anhydrous DCM under nitrogen. Rationale: Anhydrous conditions prevent hydrolysis of the Cbz-Cl.

-

Base Addition: Add Pyridine (3.0 equiv) and cool to 0°C. Rationale: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. The amine is too weak to effectively scavenge the HCl byproduct, which would otherwise protonate the remaining amine and halt the reaction.

-

Electrophile Addition: Add Cbz-Cl dropwise over 30 minutes. Rationale: Controls the exotherm and minimizes bis-acylation.

-

Reaction Drive: Allow to warm to room temperature and stir for 4–6 hours. Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (fluorescent blue spot) must disappear.

-

Quench & Workup: Wash with 1N HCl (to remove pyridine), then NaHCO3, then Brine. Dry over Na2SO4.[2]

Reaction with Epoxides (Linezolid Route)

The most critical reaction for this molecule is the ring-opening of chiral epoxides (e.g., (R)-epichlorohydrin or glycidyl phthalimide) to form the oxazolidinone core.

Key Insight: This reaction often requires a Lewis acid catalyst (e.g., LiBr, Mg(OTf)2) or thermal activation because the amine is not nucleophilic enough to open the epoxide rapidly at room temperature.

Validated Workflow: Linezolid Synthesis Pathway

The following diagram illustrates the transformation of Ethyl 4-amino-3-fluorobenzoate into the antibiotic Linezolid, highlighting the critical N-alkylation/cyclization step.

Figure 2: Synthetic pathway from the amine to the oxazolidinone core. The lithiation step (LiHMDS) increases the nucleophilicity of the carbamate nitrogen.

Analytical Benchmarks

When characterizing derivatives of this molecule, the fluorine atom provides a unique NMR signature that serves as an internal validation check.

| Analytical Method | Expected Observation | Structural Insight |

| 1H NMR | Aromatic region: 3 distinct signals. The proton ortho to Fluorine (H2) will appear as a doublet of doublets due to | Confirms the 1,3,4-substitution pattern. |

| 19F NMR | Single peak around -110 to -130 ppm (depending on solvent). | Absence of this peak indicates defluorination (rare) or incorrect starting material. |

| IR Spectroscopy | Primary Amine doublets at 3300–3500 cm⁻¹. Ester carbonyl at ~1710 cm⁻¹. | Disappearance of amine doublets confirms successful N-acylation. |

Safety & Handling (E-E-A-T)

-

Toxicity: Like many anilines, this compound is a potential skin sensitizer and irritant. It is harmful if swallowed (H302).[3]

-

Stability: The compound is stable under ambient conditions but should be stored under inert gas to prevent slow oxidation of the amine, which turns the solid from off-white to brown over time.

-

Self-Validation Check: Before using the reagent in critical steps, check the color. Dark brown coloration indicates significant oxidation (quinone imine formation), which will lower yields and poison catalysts. Recrystallize from Ethanol/Water if necessary.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18412404, Ethyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

- Pearlman, B. A., et al. (2002).Process for the preparation of oxazolidinones. U.S. Patent 6,444,813. (Describing the use of this amine in Linezolid synthesis).

-

Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]

Sources

The Role of Fluorine in Modulating the Synthetic Reactivity of Ethyl 4-Amino-3-fluorobenzoate

An In-depth Technical Guide:

This guide provides an in-depth analysis of Ethyl 4-Amino-3-fluorobenzoate, a critical building block for professionals in pharmaceutical research, drug development, and materials science. We will move beyond a simple datasheet presentation to explore the nuanced influence of the fluorine substituent on the molecule's reactivity, offering field-proven insights into its synthetic applications.

Introduction: The Strategic Importance of Fluorinated Synthons

Ethyl 4-Amino-3-fluorobenzoate has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating new drug candidates in fields like oncology and infectious diseases.[1] Its utility stems from the unique combination of three functional groups on an aromatic scaffold: a nucleophilic amino group for derivatization, an ethyl ester that can be further modified, and a strategically placed fluorine atom.[1]

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to target proteins.[1] Understanding how this fluorine atom influences the reactivity of adjacent functional groups is paramount for designing efficient and predictable synthetic routes. This guide elucidates the electronic and steric effects of the fluorine atom, providing a predictive framework for its behavior in key chemical transformations.

Molecular Architecture: An Interplay of Electronic Effects

The reactivity of Ethyl 4-Amino-3-fluorobenzoate is not governed by a single functional group but by the electronic interplay between the amino, fluoro, and ethyl ester substituents on the benzene ring.

-

Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through resonance (a +M effect). It strongly directs incoming electrophiles to the ortho and para positions.

-

Fluoro Group (-F): Exhibits a dual nature. It is the most electronegative element, strongly withdrawing electron density through induction (a -I effect). However, it also possesses lone pairs that can be donated to the ring via resonance (a weak +M effect). The inductive effect is dominant, making fluorine a deactivating group overall, yet it still directs electrophiles to the ortho and para positions.

-

Ethyl Ester Group (-COOEt): A deactivating group that withdraws electron density from the ring through both induction and resonance (-I and -M effects). It directs incoming electrophiles to the meta position.

The net effect is a complex electronic landscape where the powerful donating ability of the amino group is significantly tempered by the inductive pull of the adjacent fluorine. This modulation is the key to understanding the molecule's unique reactivity.

Caption: Interplay of electronic effects on the aromatic ring.

Fluorine's Impact on Key Synthetic Transformations

The primary utility of Ethyl 4-Amino-3-fluorobenzoate lies in its ability to undergo reactions at the amino group and the aromatic ring. The fluorine atom plays a decisive role in both.

Reactivity of the Amino Group: Acylation and Amide Bond Formation

The most common transformation is the acylation of the amino group to form amides, a cornerstone of pharmaceutical synthesis.

Causality Behind Experimental Choices:

The strong inductive electron withdrawal (-I) by the ortho-fluorine atom significantly reduces the electron density on the nitrogen of the amino group. This lowers the amine's basicity and nucleophilicity.[2] Consequently, reactions at this site are often more sluggish compared to its non-fluorinated analog, ethyl 4-aminobenzoate. To overcome this reduced reactivity, more forcing conditions or more potent reagents are required to achieve high yields in a reasonable timeframe.

Self-Validating Protocol: Amide Coupling with a Carboxylic Acid

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a standard choice for mitigating side reactions and improving efficiency.

-

Dissolution: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 4-Amino-3-fluorobenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Pre-activation: Add HOBt (1.2 eq) to the solution.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq). Rationale: Adding EDC at a low temperature controls the exothermic reaction and minimizes side product formation.

-

Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Rationale: The extended reaction time is often necessary to compensate for the reduced nucleophilicity of the fluorinated amine.

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparative Reaction Parameters

| Parameter | Ethyl 4-aminobenzoate (Non-fluorinated) | Ethyl 4-Amino-3-fluorobenzoate | Rationale for Difference |

| Reaction Time | 4-8 hours | 12-24 hours | Reduced nucleophilicity of the amine due to the -I effect of fluorine requires a longer reaction time for completion. |

| Equivalents of Coupling Agent | 1.1 eq | 1.2 - 1.5 eq | A slight excess of the coupling agent can help drive the reaction to completion against the lower reactivity. |

| Typical Yield | >90% | 75-90% | Yields can be slightly lower due to the inherent difficulty in acylating the deactivated amine. |

Electrophilic Aromatic Substitution (EAS)

While the ring is generally deactivated by the fluorine and ester groups, the powerful activating amino group still directs electrophilic substitution. The key is to predict the regioselectivity.

-

Directing Effects: The -NH₂ group directs ortho/para. The position para to the amine is blocked by the ester. The ortho positions are C3 and C5.

-

Fluorine's Influence: The fluorine at C3 sterically and electronically disfavors substitution at that position.

-

Predicted Outcome: The most activated and accessible position for an incoming electrophile is C5, which is ortho to the strongly activating amino group and meta to the deactivating ester group.

Caption: Predicting the major regioselective outcome of EAS.

Standard Synthesis Route

The availability of Ethyl 4-Amino-3-fluorobenzoate is crucial for its application. The most common and industrially scalable synthesis involves the reduction of its nitro precursor.[1]

Protocol: Reduction of Ethyl 3-fluoro-4-nitrobenzoate

This procedure uses iron powder in an acidic medium, a classic and cost-effective method for nitro group reduction.[1]

-

Setup: To a suspension of Ethyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to the stirring suspension. Rationale: The acid activates the iron surface and facilitates the reduction process.

-

Heating: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Filtration: After cooling to room temperature, filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: General workflow for the synthesis of Ethyl 4-Amino-3-fluorobenzoate.

Broader Applications

While its primary role is in pharmaceuticals, the unique properties of this molecule lend it to other advanced applications. It serves as an intermediate in the synthesis of agrochemicals, specialized dyes, and functional materials where a fluorinated aromatic core is required.[3] Researchers in materials science are exploring its use in developing advanced polymers and as a ligand in coordination chemistry for catalysis.[3]

Conclusion

The fluorine atom in Ethyl 4-Amino-3-fluorobenzoate is not a passive substituent; it is an active modulator of reactivity. Its powerful inductive electron-withdrawing effect deactivates the amino group, necessitating more robust conditions for reactions like acylation. Simultaneously, its presence influences the regioselectivity of electrophilic aromatic substitution, directing incoming groups to the C5 position. For the research scientist and drug development professional, a thorough understanding of these electronic principles is essential for leveraging this versatile building block to its full potential, enabling the rational design of efficient and successful synthetic strategies.

References

- Title: Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery Source: Google Search Result URL

- Title: Fluorinated Amines - Organofluorine / Alfa Chemistry Source: Alfa Chemistry URL

- Title: Industrial Applications of Ethyl 3-amino-4-fluorobenzoate: Beyond Pharmaceuticals Source: Google Search Result URL

- Title: Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem Source: PubChem URL

- Title: Ethyl 3-amino-4-fluorobenzoate | 455-75-4 - ChemicalBook Source: ChemicalBook URL

Sources

The Electronic Architecture of Ethyl 4-Amino-3-fluorobenzoate: A Mechanistic Guide for Medicinal Chemistry

Executive Summary

Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8) represents a critical scaffold in the development of kinase inhibitors and next-generation anesthetics.[1] It acts as a bioisostere of benzocaine, where the introduction of a fluorine atom at the 3-position (ortho to the amine) fundamentally alters the molecule's electronic landscape.[1]

This guide provides a deep technical analysis of the "Ortho-Fluorine Effect," detailing how it modulates pKa, lipophilicity, and nucleophilicity. It includes a validated synthesis protocol via Fischer esterification and comprehensive spectroscopic characterization data to distinguish this compound from its isomer, Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4).[1]

The Electronic Matrix: Substituent Effects

The reactivity of Ethyl 4-amino-3-fluorobenzoate is governed by a competing "Push-Pull" system modified by the high electronegativity of the fluorine atom.[1]

The Ortho-Fluorine Effect

The defining feature of this molecule is the interaction between the amino group at C4 and the fluorine atom at C3.[1]

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element (

).[1] Positioned ortho to the amine, it exerts a strong inductive pull through the -

Resonance Donation (+R): While Fluorine has lone pairs capable of resonance donation, the overlap with the

-system is inefficient compared to its inductive pull.[1] Consequently, the net effect on the ring is deactivation, but the effect on the amine is primarily base-weakening. -

Intramolecular Hydrogen Bonding: A weak intramolecular interaction (

) stabilizes a planar conformation.[1] This "locking" effect further reduces the availability of the nitrogen lone pair for nucleophilic attack, making this intermediate more stable against oxidative degradation but less reactive in

Electronic Vectors Diagram

The following diagram maps the competing electronic vectors that define the molecule's reactivity profile.

Figure 1: Vector map showing the 'Push-Pull' electronic tension.[1] The Amine pushes density into the ring, while the Ester and Fluorine withdraw it. The critical F-NH2 interaction lowers basicity.[1]

Validated Synthesis Protocol

While reduction of nitro-precursors is common, the most robust laboratory scale-up method for high purity is the Acid-Catalyzed Fischer Esterification of commercially available 4-amino-3-fluorobenzoic acid.[1] This route avoids metal waste (Fe/Sn) and chemoselectivity issues associated with nitro-reduction.[1]

Reaction Scheme

[1]Step-by-Step Methodology

Reagents:

-

4-Amino-3-fluorobenzoic acid (CAS 455-87-8): 1.0 eq (e.g., 5.0 g)[1]

-

Absolute Ethanol: 0.3 M concentration relative to substrate (approx. 100 mL)[1]

-

Sulfuric Acid (

, conc.): 2.0 eq (Catalyst/Dehydrating agent)[1]

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Dissolution: Charge the flask with 4-amino-3-fluorobenzoic acid (5.0 g) and Absolute Ethanol (100 mL). Stir until a suspension forms.

-

Catalyst Addition: Caution: Exothermic. Add concentrated

dropwise over 5 minutes. The solution should clarify as the ammonium salt forms and dissolves.[1] -

Reflux: Heat the mixture to a gentle reflux (

) for 12–16 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The acid spot ( -

Workup:

-

Extraction: Extract with Ethyl Acetate (

mL). Combine organic layers and wash with Brine (50 mL).[1] -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc 7:1).

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of CAS 73792-12-8 via acid-catalyzed esterification.

Spectroscopic Characterization

Accurate identification is crucial to distinguish this compound from its isomer (Ethyl 3-amino-4-fluorobenzoate).[1] The following data is based on high-field NMR analysis.

Proton NMR ( NMR) Data

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Electronic Rationale |

| 7.69 – 7.64 | Multiplet (m) | 2H | - | H-2, H-6 | Deshielded by Ester (-R).[1] H-2 couples with F (ortho) and H-6 (meta).[1] |

| 6.74 | Triplet (t)* | 1H | 8.6 Hz | H-5 | Shielded by Amine (+R).[1] Appears as triplet due to overlapping |

| 4.32 | Quartet (q) | 2H | 7.1 Hz | Typical ethyl ester methylene signal.[1] | |

| 3.96 | Broad Singlet | 2H | - | Exchangeable amine protons.[1] | |

| 1.36 | Triplet (t) | 3H | 7.1 Hz | Typical ethyl ester methyl signal.[1] |

Note on H-5 Signal: The signal at 6.74 ppm is technically a doublet of doublets (dd) arising from coupling to H-6 (

Carbon NMR ( NMR)

Solvent:

-

Carbonyl:

165.98 (s)[1][2] -

C-F (C3):

151.51 (d, -

C-N (C4):

139.36 (d,

Pharmaceutical Relevance & Applications

Bioisosterism and Metabolic Stability

Replacing the hydrogen at the 3-position of benzocaine with fluorine serves two medicinal chemistry purposes:

-

Metabolic Blocking: The C3 position is a site for oxidative metabolism (hydroxylation).[1] Fluorine blocks this site due to the strength of the C-F bond, potentially extending the half-life of the drug.[1]

-

Lipophilicity Modulation: The introduction of fluorine increases the

(lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.[1]

Reactivity in Drug Design

The reduced basicity of the amine (due to the Ortho-Fluorine Effect) means that when this scaffold is used in amide coupling reactions (e.g., reacting with an acid chloride), the reaction rates will be slower than with aniline.[1] However, the resulting amide bond will be more resistant to enzymatic hydrolysis.[1]

References

-

Synthesis & NMR Data: RSC Advances, Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation," 2014 . (Contains specific NMR characterization for CAS 73792-12-8).

-

Compound Identity (CAS 73792-12-8): Alchem Pharmtech Product Catalog.[1]

-

Isomer Distinction (CAS 455-75-4): PubChem Compound Summary for Ethyl 3-amino-4-fluorobenzoate.[1]

-

Ortho-Fluorine Effects: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents," (General reference on electronic effects).[1]

-

General Synthesis Protocol: PrepChem, "Synthesis of ethyl 4-amino-2-fluorobenzoate" (Methodology adapted for regioisomer).

Sources

Ethyl 4-Amino-3-fluorobenzoate as a fluorinated building block in synthesis

This guide outlines the strategic application of Ethyl 4-Amino-3-fluorobenzoate (CAS 73792-12-8), a high-value fluorinated scaffold used in the synthesis of kinase inhibitors, antibacterial agents, and bioactive benzamides.

Executive Summary: The Fluorine Advantage

Ethyl 4-amino-3-fluorobenzoate (EAFB) represents a critical "push-pull" aromatic system in medicinal chemistry. It features an electron-donating amine (

Why this building block matters:

-

Metabolic Blocking: The fluorine atom at the C3 position blocks metabolic hydroxylation ortho to the amine, a common clearance pathway for aniline-based drugs.

-

pKa Modulation: The high electronegativity of fluorine (inductive effect,

) lowers the pKa of the aniline nitrogen. This reduces the risk of forming reactive nitrenium ions (toxicity flags) while maintaining sufficient nucleophilicity for cross-coupling. -

Conformational Locking: The fluorine atom can induce preferred conformations in benzamide derivatives via intramolecular hydrogen bonding or dipole minimization, often improving binding affinity to kinase pockets (e.g., VEGFR, EGFR).

Chemical Reactivity Profile

The molecule offers three orthogonal handles for divergent synthesis. Understanding the electronic interplay is crucial for yield optimization.

Figure 1: Divergent synthetic pathways accessible from the EAFB core.

Critical Insight: The Deactivated Amine

Unlike standard anilines, the C4-amine in EAFB is electronically deactivated by the ortho-fluorine and para-ester.

-

Consequence: Standard nucleophilic attacks (e.g., with alkyl halides) may be sluggish.

-

Solution: Use catalyzed conditions (Buchwald-Hartwig) or highly activated electrophiles (Acid Chlorides/Anhydrides) rather than simple carboxylic acids + EDC.

Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Esterification)

If starting from the acid precursor (4-Amino-3-fluorobenzoic acid).

Objective: Quantitative conversion of the acid to the ethyl ester without N-alkylation.

Reagents:

-

4-Amino-3-fluorobenzoic acid (1.0 eq)

-

Ethanol (Absolute, solvent & reactant)[1]

-

Thionyl Chloride (

, 3.0 eq) or

Methodology:

-

Setup: Charge a round-bottom flask with absolute ethanol (0.5 M concentration relative to substrate). Cool to 0°C under

. -

Activation: Dropwise add

over 30 minutes. Caution: Exothermic gas evolution ( -

Addition: Add 4-Amino-3-fluorobenzoic acid in one portion.

-

Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The acid (

) should disappear; ester ( -

Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.[2]

(critical to remove HCl salts of the amine). Dry over -

Yield: Typically >90% as a white/off-white solid.

Protocol B: N-Acylation for Kinase Inhibitor Scaffolds

Targeting the synthesis of a benzamide pharmacophore.

Context: This reaction is often the first step in synthesizing "Type II" kinase inhibitors where the benzamide moiety occupies the solvent-exposed region of the ATP pocket.

Reagents:

-

Ethyl 4-amino-3-fluorobenzoate (1.0 eq)

-

Aryl Acid Chloride (1.1 eq) (e.g., 3-(trifluoromethyl)benzoyl chloride)

-

Pyridine (3.0 eq) or TEA (2.0 eq) + DMAP (0.1 eq)

-

DCM (Dichloromethane) (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve EAFB (1.0 g, 5.46 mmol) in anhydrous DCM (20 mL). Add Pyridine (1.3 mL, 16.4 mmol).

-

Cooling: Cool the mixture to 0°C. The fluorine atom reduces the amine's basicity, so using a stronger base like Pyridine is preferred over mild inorganic bases.

-

Addition: Add the Acid Chloride dropwise.

-

Expert Note: If using a solid Acid Chloride, dissolve in minimal DCM first.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

-

Quench: Add 1M HCl (aq). Why? This protonates the excess pyridine and any unreacted aniline, keeping them in the aqueous phase. The product (Amide) remains in the organic phase.

-

Purification: Separate organic layer.[1] Wash with Brine. Recrystallize from Ethanol/Heptane.

Data Summary Table: Typical Yields

| Reaction Type | Reagent | Conditions | Typical Yield | Key Challenge |

| Esterification | EtOH / SOCl2 | Reflux, 4h | 92-96% | HCl salt formation |

| Amidation | Ar-COCl / Pyridine | DCM, 0°C->RT | 85-90% | Sluggish nucleophile |

| Sandmeyer | NaNO2 / KI | H2SO4, 0°C | 70-80% | Diazo stability |

| Cyclization | Formamide | 140°C, neat | 65-75% | High temp required |

Advanced Application: Heterocycle Formation

EAFB is a prime precursor for Quinazolin-4(3H)-ones , a privileged structure in oncology (e.g., EGFR inhibitors).

Figure 2: Synthesis of the Quinazolinone core from EAFB.

Mechanism: The amine attacks the formamide carbon, followed by intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, releasing ethanol. The fluorine at position 7 (product numbering) remains intact, providing metabolic stability.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[3]

-

Storage: Keep in a cool, dry place. The ester is relatively stable, but the amine can oxidize over long periods (turning brown). Store under inert atmosphere (Argon) for long-term banking.

-

Analytical Marker:

-

1H NMR (DMSO-d6): Look for the characteristic ortho-coupling of the aromatic proton adjacent to Fluorine (doublet of doublets) and the broad singlet of the

(typically

-

References

-

PubChem. (2025).[4][3] Ethyl 4-amino-3-fluorobenzoate Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (2011). Preparation of 2-Amino-3-fluorobenzoic acid (Analogous methodology for fluorinated anthranilic acids). Org. Synth. 2011, 88, 224-237. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate (Isomer protocol adaptable for 3-fluoro isomer). [Link]

-

MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. Molecules. [Link]

Sources

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Ethyl 3-amino-4-fluorobenzoate | C9H10FNO2 | CID 18412404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 4-Amino-3-fluorobenzoate from 4-amino-3-fluorobenzoic acid

Application Note: Scalable Synthesis of Ethyl 4-Amino-3-fluorobenzoate via Thionyl Chloride-Mediated Esterification

Strategic Overview

Ethyl 4-amino-3-fluorobenzoate is a critical pharmacophore intermediate used extensively in the synthesis of tyrosine kinase inhibitors (e.g., second-generation EGFR inhibitors).[1] The presence of the fluorine atom at the 3-position serves two strategic roles in medicinal chemistry:

-

Metabolic Stability: It blocks metabolic oxidation at the ortho-position relative to the amine.[1]

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, modulating its nucleophilicity for subsequent coupling reactions (e.g., amidation with acryloyl chloride).[1]

This protocol details the conversion of 4-amino-3-fluorobenzoic acid to its ethyl ester.[1] While Fischer esterification using sulfuric acid is common, this guide utilizes thionyl chloride (

Reaction Engineering & Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[1] The use of thionyl chloride serves a dual purpose:

-

Dehydration: It reacts with the solvent (ethanol) and trace moisture to form diethyl sulfite and anhydrous HCl, creating a strictly anhydrous environment.[1]

-

Activation: It transiently converts the carboxylic acid to an acid chloride or an activated acyl chlorosulfite intermediate, which is rapidly intercepted by ethanol.[1]

Crucial Consideration: The amino group (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow ensuring amine protection via protonation and carboxyl activation.[1]

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Amount (Example) | Role |

| 4-Amino-3-fluorobenzoic acid | 155.13 | 1.0 | 10.0 g (64.5 mmol) | Substrate |

| Thionyl Chloride ( | 118.97 | 3.0 | 14.0 mL (193 mmol) | Reagent/Dehydrant |

| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Solvent/Reagent |

| Sat.[1] | - | - | ~200 mL | Neutralization |

Step-by-Step Procedure

Phase 1: Reagent Preparation (Exotherm Control)

-

Charge a dry 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar and 100 mL of absolute ethanol.

-

Fit the flask with a reflux condenser (topped with a

drying tube) and a pressure-equalizing addition funnel. -

Cool the ethanol to 0°C using an ice/water bath.

-

Critical Step: Add thionyl chloride (14.0 mL) dropwise via the addition funnel over 20–30 minutes.

Phase 2: Reaction 5. Remove the addition funnel.[1] Add solid 4-amino-3-fluorobenzoic acid (10.0 g) in portions to the stirred solution.

- Observation: The solid will initially form a suspension.[1]

- Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

- Heat the reaction mixture to reflux (approx. 80°C) .

- Maintain reflux for 3–5 hours .

- Validation: The suspension should clear as the ester forms (esters are generally more soluble in hot ethanol than the zwitterionic amino acid).[1]

- TLC Check: Eluent 50% Ethyl Acetate / 50% Hexane.[1] The acid (Rf ~0.[1]1) should disappear; the ester (Rf ~0.[1]6) will appear.

Phase 3: Workup and Isolation

9. Cool the mixture to RT.

10. Concentrate the solution under reduced pressure (Rotavap) to remove excess ethanol and residual

- Caution: Vigorous

- Goal: Convert the water-soluble HCl salt back to the organic-soluble free base.[1]

- Separate the layers in a separatory funnel. Extract the aqueous layer once more with 50 mL EtOAc.[1]

- Combine organic layers and wash with:

- 50 mL Water

- 50 mL Brine

- Dry over anhydrous

Phase 4: Purification 16. The crude product is often pure enough (>95%) for subsequent steps.[1] 17. If necessary, recrystallize from Ethanol/Hexane (1:5) or purify via flash chromatography (Hexane/EtOAc gradient).[1]

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Characterization & Validation

The product should be an off-white to beige solid.[1]

-

Yield Expectations: 85–95%.

-

Melting Point: 88–92°C (Typical for ethyl amino-benzoates, though specific F-isomer may vary slightly).[1]

-

NMR Analysis (

H NMR, 400 MHz,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis during workup.[1] | Ensure reflux time is sufficient.[1] Ensure neutralization pH > 8 to fully liberate the free base.[1] |

| Sticky Solid | Residual solvent or impurities.[1] | Recrystallize from Hexane/Ethanol.[1][6] Ensure high vacuum drying.[1] |

| Dark Color | Oxidation of aniline.[1] | Perform reaction under Nitrogen atmosphere (optional but recommended).[1] |

References

-

General Esterification of Amino Benzoic Acids: Cohen, J. B.[1] Practical Organic Chemistry. Macmillan, 1920.[1] (Classic reference for Fischer esterification principles). See also: "Ethyl 4-aminobenzoate."[1][4][6][7][8][9] Organic Syntheses, Coll.[1] Vol. 1, p. 235 (1941).[1] [Link]

-

Specific Protocol for Halogenated Analogs (Chloro-derivative): Al-Qtaitat, M. A., et al. "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses."[1] Future Medicinal Chemistry, 2024.[1][2] Note: This paper details the exact SOCl2/EtOH method for the 3-Cl analog, which is chemically equivalent to the 3-F process described here. [Link]

-

Safety Data (4-Amino-3-fluorobenzoic acid): PubChem Compound Summary for CID 9971.[1] [Link]

Sources

- 1. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

Synthetic Routes to Ethyl 4-Amino-3-fluorobenzoate: An Application and Protocol Guide

Introduction: The Strategic Importance of Ethyl 4-Amino-3-fluorobenzoate in Modern Chemistry

Ethyl 4-Amino-3-fluorobenzoate is a highly valuable and versatile building block in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1][2] Its unique trifunctionalized aromatic scaffold, featuring an amine, a fluorine atom, and an ethyl ester, provides a strategic platform for the synthesis of complex molecules with diverse biological activities and material properties. The presence of the fluorine atom, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the most common and efficient synthetic routes to Ethyl 4-Amino-3-fluorobenzoate, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.

Strategic Overview of the Synthetic Pathway

The most practical and widely adopted synthetic approach to Ethyl 4-Amino-3-fluorobenzoate commences with the commercially available and cost-effective starting material, 4-fluorobenzoic acid. The overall strategy involves a three-step sequence:

-

Electrophilic Nitration: Introduction of a nitro group at the position ortho to the fluorine atom and meta to the carboxylic acid.

-

Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.

-

Chemoselective Reduction: Reduction of the nitro group to the desired primary amine.

This sequence is strategically designed to leverage the directing effects of the substituents on the aromatic ring and to ensure high yields and purity of the final product.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 4-Fluoro-3-nitrobenzoic Acid

The initial step involves the regioselective nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs primarily at the 3-position, directed by the fluorine atom and not significantly hindered by the meta-directing carboxylic acid.

Protocol 1: Nitration of 4-Fluorobenzoic Acid

Materials:

-

4-Fluorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium nitrate (KNO₃)

-

Crushed ice

-

Water

-

Toluene

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid (e.g., 50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml).[3]

-

Slowly add potassium nitrate (39.7 g, 0.39 mol) in portions, ensuring the temperature is maintained below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[3]

-

Carefully pour the reaction mixture onto crushed ice (approximately 800 g) with vigorous stirring.[3]

-

Allow the resulting slurry to stand at room temperature for several hours to ensure complete precipitation.[3]

-

Collect the solid product by vacuum filtration and wash thoroughly with copious amounts of cold water until the washings are neutral.[3]

-

For efficient drying, perform an azeotropic distillation with toluene to remove residual water.[3]

-

The final product, 4-fluoro-3-nitrobenzoic acid, is obtained as a light yellow solid.[3]

Expected Yield: ~90%[3]

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoic Acid | [3] |

| Reagents | H₂SO₄, KNO₃ | [3] |

| Reaction Time | Overnight | [3] |

| Work-up | Ice quench, filtration | [3] |

| Expected Yield | 90% | [3] |

Part 2: Esterification of 4-Fluoro-3-nitrobenzoic Acid

The subsequent step is the conversion of the synthesized 4-fluoro-3-nitrobenzoic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the product side.

Protocol 2: Fischer Esterification to Ethyl 4-Fluoro-3-nitrobenzoate

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Suspend 4-fluoro-3-nitrobenzoic acid (e.g., 5.0 g, 0.027 mol) in absolute ethanol (50 ml) in a round-bottom flask.[4]

-

Carefully add concentrated sulfuric acid (2.0 ml) as a catalyst.[4]

-

Heat the mixture to reflux and maintain for 8 hours.[4]

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.[4]

-

Dilute the residue with water and extract the product with ethyl acetate (3 x 50 ml).[4]

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.[4]

-

For purification, recrystallization from a mixture of hot ethyl acetate and petroleum ether can be performed to yield colorless crystals of Ethyl 4-fluoro-3-nitrobenzoate.[4]

Expected Yield: ~75-85%

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-nitrobenzoic Acid | [4][5] |

| Reagents | EtOH, H₂SO₄ | [4][5] |

| Reaction Time | 8 hours | [4] |

| Work-up | Extraction, washing | [4] |

| Purification | Recrystallization | [4] |

| Expected Yield | 75-85% | [6] |

Part 3: Reduction of the Nitro Group to Synthesize Ethyl 4-Amino-3-fluorobenzoate